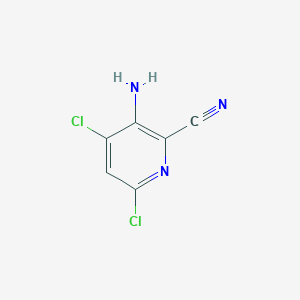

3-Amino-4,6-dichloropicolinonitrile

Description

3-Amino-4,6-dichloropicolinonitrile is a halogenated pyridine derivative featuring an amino group at the 3-position, chlorine atoms at the 4- and 6-positions, and a nitrile group at the 2-position. The nitrile group confers distinct electronic properties, influencing reactivity in further functionalization or coordination chemistry.

Propriétés

IUPAC Name |

3-amino-4,6-dichloropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-3-1-5(8)11-4(2-9)6(3)10/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGLXCSAPQHZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C#N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dichloropicolinonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,6-dichloropicolinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the substitution of chlorine atoms by the amino group .

Industrial Production Methods

Industrial production of 3-Amino-4,6-dichloropicolinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4,6-dichloropicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

3-Amino-4,6-dichloropicolinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and dyes

Mécanisme D'action

The mechanism of action of 3-Amino-4,6-dichloropicolinonitrile involves its interaction with specific molecular targets. The amino and dichloro substituents on the pyridine ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

The structural analogs of 3-Amino-4,6-dichloropicolinonitrile differ primarily in substituents, which impact physicochemical and biological properties:

- In contrast, the amide group in the picolinamide analog () participates in hydrogen bonding, stabilizing crystal lattices .

- Solubility: Carboxylic acid derivatives (e.g., 3-Amino-6-chloropicolinic acid hydrochloride) exhibit higher aqueous solubility due to ionic character, whereas the nitrile group in the target compound may reduce polarity .

Structural and Crystallographic Insights

- The picolinamide analog () exhibits a near-perpendicular dihedral angle (86.6°) between aromatic rings, minimizing steric clashes. In contrast, nitrile-containing compounds may adopt different conformations due to the linear geometry of the C≡N group .

- Bond lengths, such as the C=O bond (1.208 Å) in the amide derivative, contrast with the shorter C≡N bond (~1.16 Å) in nitriles, affecting molecular rigidity and intermolecular interactions .

Commercial Availability

- 3-Amino-4,6-dichloropicolinonitrile is listed as discontinued in supplier catalogs (), possibly due to synthesis challenges or niche demand. In contrast, carboxylic acid derivatives (e.g., 3-Amino-6-chloropicolinic acid hydrochloride) remain accessible, highlighting differences in practical utility .

Activité Biologique

3-Amino-4,6-dichloropicolinonitrile (ADPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Synthesis

3-Amino-4,6-dichloropicolinonitrile is derived from the pyridine family of compounds. Its chemical structure includes two chlorine atoms and an amino group attached to a picolinonitrile backbone. The synthesis typically involves the reaction of 4,6-dichloropicolinic acid with appropriate reagents to yield the nitrile derivative.

Biological Activity Overview

The biological activity of ADPC has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on metabolic pathways associated with cancer cell proliferation.

1. Anticancer Properties

Recent studies have demonstrated that ADPC exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro experiments revealed that ADPC has a notable inhibitory effect on the growth of breast cancer cell lines (e.g., MDA-MB-231 and MCF-7). The IC50 values for these cell lines were reported as follows:

The mechanism underlying the anticancer activity of ADPC involves the modulation of metabolic pathways critical for tumor growth. Specifically, it has been shown to influence proline metabolism, which is essential for sustaining cancer cell proliferation. By inhibiting enzymes involved in proline synthesis, ADPC may disrupt the metabolic reprogramming that supports tumor growth .

Case Studies

Several case studies have documented the effects of ADPC on specific cancer types:

- Liver Cancer (HCC) : A study indicated that pharmacological inhibition of enzymes affected by ADPC led to reduced tumor growth in HCC mouse models, with a significant decrease in α-fetoprotein levels, a biomarker for liver cancer .

- Non-Small Cell Lung Cancer (NSCLC) : In NSCLC models, the knockdown of target enzymes by ADPC resulted in suppressed cell proliferation and reduced tumor size, further supporting its role as a potential therapeutic agent .

Data Summary

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MDA-MB-231 | 8.01 ± 0.5 | More potent than Doxorubicin |

| MCF-7 | 16.20 ± 1.3 | More potent than Doxorubicin |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.